molecular formula C18H19F3N2O2S B13406161 N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide

N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide

Cat. No.: B13406161
M. Wt: 384.4 g/mol
InChI Key: OTLRYPZOEZYXJK-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide is a chemical compound with the CAS Number 2127-55-1 and a molecular formula of C18H19F3N2OS . This molecule is a derivative of the phenothiazine class of compounds, specifically identified as a sulfoxide derivative of Triflupromazine . Phenothiazines are a significant class of heterocyclic compounds with a broad range of research applications, particularly in the fields of neuroscience and pharmacology. Many phenothiazine derivatives are known to possess antipsychotic and antihistaminic properties, with their specific activity often modulated by the substituents on the core ring system . The parent compound, Triflupromazine, is a known antipsychotic agent . The introduction of an N-oxide group, as in this compound, is a common structural modification in medicinal chemistry that can alter the molecule's physicochemical properties, metabolic profile, and biological activity. Research into N-oxide containing compounds is an active area of investigation for developing new pharmaceutical agents . This compound is supplied for research purposes to facilitate studies in areas such as analytical chemistry, as a reference standard, and for the investigation of structure-activity relationships within the phenothiazine family. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H19F3N2O2S

Molecular Weight

384.4 g/mol

IUPAC Name

N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide

InChI

InChI=1S/C18H19F3N2O2S/c1-23(2,24)11-5-10-22-14-6-3-4-7-16(14)26(25)17-9-8-13(12-15(17)22)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3

InChI Key

OTLRYPZOEZYXJK-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)C(F)(F)F)[O-]

Origin of Product

United States

Preparation Methods

Chemical Context

N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide, also known as Triflupromazine Sulfoxide, is a chemical compound with the molecular formula \$$ C{18}H{19}F3N2OS \$$ and a molecular weight of 368.4 g/mol. It is related to triflupromazine, an antipsychotic phenothiazine drug. The preparation of sulfoxides, such as this compound, is relevant in the study of drug metabolism and the synthesis of metabolites for analytical purposes.

Preparation via Oxidation of Phenothiazines

A common method for preparing phenothiazine sulfoxides involves the oxidation of the corresponding phenothiazine compound using hydrogen peroxide \$$ H2O2 \$$ with a titanosilicate catalyst. This method has been applied to various phenothiazines, and the general procedure can be adapted for the synthesis of this compound.

General Procedure:

  • Reactant Preparation: Dissolve the phenothiazine derivative in methanol.

  • Buffer Preparation: Use a sodium acetate buffer to maintain an acidic medium (pH 3.0).

  • Reaction Mixture: Combine the phenothiazine, methanol, sodium acetate buffer, and titanosilicate catalyst in an Erlenmeyer flask. Add hydrogen peroxide to the mixture. The amount of hydrogen peroxide should be about 1.3–2.0 times the molar equivalent of the phenothiazine.

  • Reaction Conditions: Stir the reaction mixture in a water bath at 60°C for 1 hour.

  • Workup: Adjust the reaction mixture to pH 10.0 with 0.1 M sodium carbonate. Transfer the mixture to a separatory funnel and extract with chloroform twice.

  • Purification: Dehydrate the combined extracts with solid sodium sulfate and evaporate the solvent to obtain the desired sulfoxide.

Table 1: Oxidation of Chlorpromazine (CPZ) to CPZ Sulfoxide Using Hydrogen Peroxide

Hydrogen Peroxide Equivalent Formed CPZ Sulfoxide (%)
0.5 93.1
1.0 94.0
2.0 92.3

N-Oxide Preparation

N-oxides of tertiary amino cyclic antidepressants can be prepared using hydrogen peroxide with a titanosilicate catalyst in an alkaline medium (pH 10.5) containing 50% methanol. While this method is for N-oxides, it demonstrates the use of hydrogen peroxide and titanosilicate catalysts in oxidation reactions, which may be relevant to synthesizing this compound.

Alternative Preparation Methods

While the primary method involves direct oxidation, other synthetic routes may involve forming the phenothiazine core first, followed by specific modifications to introduce the trifluoromethyl group and the amine oxide moiety. These methods may involve multiple steps and protecting group strategies.

Chemical Reactions Analysis

N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by:

These interactions affect neurotransmitter pathways, leading to the therapeutic effects observed in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Phenothiazine Derivatives

Triflupromazine (N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine)

  • Structural Differences : Triflupromazine lacks the 5-oxo group and exists as a hydrochloride salt rather than an oxide .
  • Pharmacological Use : A potent antipsychotic and antiemetic agent, used to control violent behavior, severe nausea, and hiccups .
  • Physicochemical Properties :
    • Molecular Weight: 388.88 g/mol (vs. 352.88 g/mol for the oxide form).
    • LogP: 5.5 (indicating high lipophilicity), compared to the oxide’s lower logP due to increased polarity .
    • Solubility: Insoluble in water, unlike the oxide, which may exhibit improved aqueous solubility .

Triazepine (N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine)

  • Structural Differences : Shares the trifluoromethyl group at the 2-position but lacks the 5-oxo group .
  • Pharmacological Use : Functions as a dopamine D1/D2 receptor antagonist, managing aggression in psychotic episodes and severe nausea .
  • Key Distinction : The absence of the 5-oxo group likely reduces metabolic oxidation susceptibility compared to the oxide form .

Promazine (N,N-dimethyl-3-(10H-phenothiazin-10-yl)propan-1-amine)

  • Structural Differences: No trifluoromethyl or oxo substituents .
  • Oxidized Form (Prom-O) : Oxidation of the amine to an oxide (similar to the target compound) alters electrochemical properties, increasing redox activity .

Comparative Data Table

Compound Name Substituents (Phenothiazine Ring) Molecular Weight (g/mol) LogP Key Uses/Activity Stability Notes
Target Compound (Oxide) 2-CF₃, 5-oxo 352.88 N/A Degradation product, impurity Stable at +5°C; prone to degradation
Triflupromazine 2-CF₃ 388.88 5.5 Antipsychotic, antiemetic Hydrochloride salt enhances stability
Triazepine 2-CF₃ ~337.36 (calc.) N/A Dopamine antagonist, anti-agitation No reported oxidation susceptibility
Promazine None 284.41 ~4.8 Sedative, antipsychotic (less potent) Oxidation alters redox properties
Promazine Oxide (Prom-O) None (+N-oxide) 300.41 N/A Research compound Enhanced redox activity vs. Prom

Key Research Findings

  • Substituent Effects : The 5-oxo group may enhance metabolic clearance due to increased susceptibility to enzymatic reduction or hydrolysis .
  • Comparative Efficacy : Triflupromazine’s trifluoromethyl group confers higher receptor-binding affinity than promazine, a trend likely diminished in the oxide form due to steric or electronic changes .

Biological Activity

N,N-Dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide (CAS No: 2127-55-1) is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C18H20ClF3N2OSC_{18}H_{20}ClF_3N_2OS, with a molecular weight of approximately 404.877 g/mol. Key physical properties include:

  • Density : 1.37 g/cm³
  • Boiling Point : 477.3 ºC at 760 mmHg
  • Flash Point : 242.5 ºC
  • LogP : 6.008 (indicating high lipophilicity)

Anticonvulsant Properties

Recent studies have indicated that compounds similar to N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine exhibit significant anticonvulsant activity. For instance, a related study demonstrated that certain phenothiazine derivatives showed efficacy in various seizure models, suggesting a potential mechanism involving sodium and calcium channel modulation .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of phenothiazine derivatives have shown promise. In vitro assays indicated that these compounds could inhibit the growth of several bacterial strains, although specific data on N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amino oxide remains limited .

The proposed mechanisms for the biological activity of this compound include:

  • Ion Channel Modulation : Similar compounds have been shown to interact with voltage-sensitive sodium channels, which are crucial in the propagation of action potentials in neurons.
  • Receptor Interaction : The compound may also act on various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Study 1: Anticonvulsant Efficacy

In a comparative study, derivatives of phenothiazine were evaluated for their anticonvulsant effects using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests. Compounds demonstrated effective ED50 values, indicating their potential as therapeutic agents for epilepsy .

Study 2: Antimicrobial Screening

A focused library of phenothiazine derivatives was screened against common pathogens, revealing that some compounds exhibited significant antimicrobial activity. While specific results for N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amino oxide are still under investigation, the structural similarities suggest potential efficacy .

Data Summary

PropertyValue
Molecular FormulaC18H20ClF3N2OSC_{18}H_{20}ClF_3N_2OS
Molecular Weight404.877 g/mol
Density1.37 g/cm³
Boiling Point477.3 ºC
Flash Point242.5 ºC
LogP6.008

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Start with a phenothiazine core (e.g., 5-oxo-2-(trifluoromethyl)phenothiazine) and perform alkylation using 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base (e.g., NaH) in dimethylsulfoxide (DMSO) at 323 K, followed by oxidation with hydrogen peroxide .
  • Route 2 : Use nucleophilic substitution to attach the dimethylamine oxide group to a pre-functionalized phenothiazine intermediate. Optimize solvent polarity (e.g., ethanol/acetone mixtures) to enhance crystallinity .
  • Key Variables : Temperature (323 K), solvent choice (DMSO for alkylation; ethanol/acetone for crystallization), and stoichiometry of oxidizing agents.

Q. How can the purity and structural integrity of this compound be validated in academic settings?

  • Analytical Techniques :

  • HPLC : Use reverse-phase chromatography with a C18 column and UV detection at 254 nm to assess purity (>98%) .
  • NMR Spectroscopy : Compare ¹H/¹³C NMR spectra to reference data (e.g., δ 2.2 ppm for N,N-dimethyl groups; δ 160-180 ppm for carbonyl and trifluoromethyl signals) .
  • Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ≈ 433 g/mol) via high-resolution MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity and stability?

  • Mechanistic Insights :

  • The electron-withdrawing trifluoromethyl group increases electrophilicity at the phenothiazine core, facilitating nucleophilic attacks but reducing thermal stability. Computational modeling (DFT) can map charge distribution .
  • Stability Studies: Monitor degradation under UV light (λ = 365 nm) and acidic/basic conditions (pH 2–12) via HPLC. Trifluoromethyl groups enhance photostability compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Case Study :

  • Contradiction : Discrepancies in ¹H NMR chemical shifts due to solvent polarity or tautomerism.
  • Resolution : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and variable-temperature NMR to identify dynamic equilibria . Cross-validate with X-ray crystallography (e.g., bond lengths/angles in the phenothiazine ring) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (~3.2), aqueous solubility (-4.2 logS), and CYP450 inhibition .
  • Docking Studies : Model interactions with biological targets (e.g., dopamine receptors) using the compound’s 3D structure (Canonical SMILES: [O-]N+(C)C) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Process Optimization :

  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose-based HPLC columns) or asymmetric catalysis (e.g., Pd-catalyzed coupling) .
  • Scale-Up Risks : Aggregation in polar solvents may reduce yield. Monitor via dynamic light scattering (DLS) and adjust stirring rates .

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